Parthenin
Overview
Description
Parthenin is a sesquiterpene lactone of the pseudoguaianolide type, primarily found in the tropical weed Parthenium hysterophorus, which belongs to the Asteraceae family . This compound is known for its diverse biological activities, including toxicity, allergenicity, allelopathy, and various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parthenin can be synthesized through various chemical routes, although detailed synthetic pathways are not extensively documented. The primary source of this compound is the extraction from Parthenium hysterophorus. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material .
Industrial Production Methods
Industrial production of this compound is not well-established due to its primary extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Parthenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the lactone ring and other functional groups.
Substitution: This compound can undergo substitution reactions, particularly at the α-methylene-γ-lactone moiety.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
Parthenin has been extensively studied for its multifaceted biological activities. Some of its notable applications include:
Mechanism of Action
Parthenin exerts its effects through several mechanisms. The presence of the α-methylene-γ-lactone moiety and the β-unsubstituted cyclopentenone ring are crucial for its biological activities. These functional groups enable this compound to form adducts with sulfhydryl compounds like cysteine and glutathione, leading to various biochemical interactions . This compound’s mechanism of action involves the inhibition of key enzymes and pathways, contributing to its cytotoxic and allelopathic effects .
Comparison with Similar Compounds
Similar Compounds
Parthenin is structurally similar to other sesquiterpene lactones such as parthenolide and artemisinin . These compounds share similar biological activities but differ in their specific molecular targets and pathways.
Uniqueness
This compound’s unique combination of functional groups and its ability to form adducts with sulfhydryl compounds distinguish it from other sesquiterpene lactones. Its broad spectrum of biological activities, including its potential as a chemotherapeutic agent and natural pesticide, highlights its versatility and significance in scientific research .
Properties
IUPAC Name |
6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQCRTZROWMVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871713 | |
Record name | 6a-Hydroxy-6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508-59-8 | |
Record name | Parthenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.